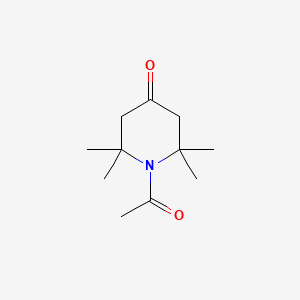

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one

Description

Properties

IUPAC Name |

1-acetyl-2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHCHYJMNOOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=O)CC1(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one and its derivatives as anticancer agents. For instance, derivatives synthesized from this compound have shown promising results against various cancer cell lines. A study reported that certain piperidine derivatives exhibited cytotoxic effects on leukemia and colon cancer cell lines, suggesting their potential as therapeutic candidates in oncology .

Mechanism of Action

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies have confirmed that these compounds can effectively bind to specific proteins involved in cancer proliferation .

Case Study: Synthesis and Evaluation

In a recent synthesis study, researchers prepared several derivatives of 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one and evaluated their anticancer properties. The synthesized compounds were tested against multiple myeloma and acute myeloid leukemia cell lines, demonstrating significant growth inhibition .

Analytical Chemistry Applications

Chromatographic Techniques

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A method using a reverse-phase HPLC approach has been developed for the effective separation of this compound from other substances. The mobile phase typically consists of acetonitrile and water with phosphoric acid for optimal results .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, it is recommended to replace phosphoric acid with formic acid in the mobile phase. This adjustment allows for the isolation of impurities and enhances the pharmacokinetic profiling of compounds containing this piperidine derivative .

Materials Science Applications

Stabilizers in Polymers

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one derivatives have been identified as effective stabilizers for organic materials such as synthetic polymers. These compounds improve light stability, heat stability, and oxidation stability in polymers like polypropylene and polyethylene .

Case Study: Stabilization Mechanism

Research has shown that incorporating these piperidine derivatives into polymer matrices can significantly enhance their durability under various environmental conditions. The mechanism involves the radical scavenging ability of the piperidine moiety, which protects the polymer backbone from oxidative degradation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as a radical scavenger, protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular signaling pathways is of particular interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one vary primarily in substituents at the 1- and 4-positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Stability :

- The acetyl group in 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one confers greater hydrolytic stability compared to the hydroxy analog, which is prone to oxidation and decomposition .

- Benzyl and allyl derivatives exhibit lower thermal stability, limiting their utility in high-temperature polymer applications .

Biological and Environmental Impact: The acetyl derivative is prioritized in biomonitoring due to its detection in maternal and cord blood, suggesting transplacental transfer .

Industrial Applications :

- 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is critical in synthesizing UV stabilizers for polyolefins (e.g., polyethylene) .

- 1-Cyclohexoxy-2,2,6,6-tetramethylpiperidin-4-one is a cost-effective intermediate for flame retardants, leveraging cyclohexane instead of expensive aldehydes .

Contradictions and Limitations

- Detection Uncertainties : While 1-acetyl-2,2,6,6-tetramethylpiperidin-4-one is reported in biomonitoring studies, its hydroxy analog may produce false positives in analytical workflows due to overlapping spectral signatures .

- Toxicity Data: Limited toxicological data exist for the allyl and cyclohexoxy derivatives, necessitating further research .

Biological Activity

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one (also known as ATMP) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields based on a review of current literature.

Synthesis

The synthesis of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one typically involves the acetylation of 2,2,6,6-tetramethylpiperidine using acetic anhydride or acetyl chloride under controlled conditions. The reaction often requires a catalyst and is carried out at elevated temperatures to ensure high yield and purity. This compound serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biological Properties

1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that ATMP possesses antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The compound acts as a radical scavenger, protecting cells from oxidative damage. Its antioxidant capabilities are attributed to its ability to form hydrogen bonds with biological molecules and modulate enzyme activities involved in oxidative stress responses.

- Potential Therapeutic Applications : Ongoing studies are investigating the potential use of ATMP in therapeutic contexts such as drug synthesis intermediates and as a stabilizer in polymer production.

The mechanism by which 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one exerts its biological effects involves several pathways:

- Enzyme Modulation : ATMP interacts with various enzymes and may influence their activity through competitive inhibition or allosteric modulation. This interaction can lead to altered metabolic pathways that affect cell survival and proliferation.

- Cell Signaling Pathways : The compound may also engage with cellular signaling pathways that regulate apoptosis and cell cycle progression. Its role in these pathways is still under investigation but is crucial for understanding its therapeutic potential.

Comparative Analysis

To better understand the unique properties of ATMP, it can be compared with similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Precursor for synthesis | Organic synthesis |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | Antioxidant properties | Polymer stabilization |

| N,N-Diisopropylethylamine | Non-nucleophilic base | Organic reactions |

This table highlights how ATMP stands out due to its specific antimicrobial and antioxidant properties compared to its analogs.

Case Studies

Recent studies have highlighted the biological activity of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one:

- Antimicrobial Efficacy : A study demonstrated that ATMP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's mechanism involved disrupting bacterial cell membrane integrity.

- Oxidative Stress Protection : Another investigation revealed that ATMP significantly reduced lipid peroxidation in neuronal cells exposed to oxidative stress. This protective effect was linked to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Therapeutic Potential : Preliminary research indicates that ATMP may enhance the efficacy of existing antibiotics when used in combination therapies. This synergistic effect suggests potential applications in overcoming antibiotic resistance.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one?

The synthesis typically involves oxidizing triacetonamine (TAA) with hydrogen peroxide (H₂O₂) in aqueous media at 57–63°C. Key variables include:

- Catalysts : Sodium bicarbonate (NaHCO₃) is commonly used to maintain a pH of 8–9, but cocatalysts like Na₂HPO₄ or H₃PO₄ can enhance yields by stabilizing reactive intermediates .

- Reaction Time : Small-scale reactions (e.g., 2.0 mol TAA) require 4 hours, while industrial-scale syntheses (22.5 kmol TAA) extend to 60 hours due to mass transfer limitations .

- Yield Optimization : Adding phosphate-based cocatalysts (e.g., Na₂HPO₄) improves yield by 5–10% compared to NaHCO₃ alone .

Q. Which analytical methods are recommended for characterizing this compound?

- Gas Chromatography (GC) : Used to monitor reaction progress and quantify organic-phase products .

- X-ray Crystallography : Resolves stereochemical details, such as the acetyl group’s orientation relative to the piperidin-4-one ring, as demonstrated in structurally similar piperidine derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity, with characteristic shifts for acetyl (δ ~2.1 ppm) and tetramethyl groups (δ ~1.2 ppm) .

Q. How stable is this compound under standard laboratory storage conditions?

- Thermal Stability : Degrades at >60°C via cleavage of the acetyl group, forming 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one (TMPOH) .

- Light Sensitivity : Derivatives like 4-oxo-TEMPO (a nitroxide radical) are photostable, suggesting the parent compound may require protection from UV light in long-term storage .

Advanced Research Questions

Q. What is the mechanistic pathway for its decomposition under inert conditions?

Degradation follows first-order kinetics, with the acetyl group undergoing homolytic cleavage to generate a transient radical intermediate. This intermediate recombines to form TMPOH and 1,1-diphenylethylene as major products . Rate constants (e.g., k = 1.2 × 10⁻⁴ s⁻¹ at 51.5°C) align with Eyring equation predictions, indicating entropy-driven decomposition .

Q. How do catalytic systems influence reaction selectivity and byproduct formation?

- NaHCO₃ vs. Phosphate Salts : NaHCO₃ maintains pH but promotes H₂O₂ decomposition, reducing effective oxidant concentration. In contrast, Na₂HPO₄ suppresses H₂O₂ degradation, improving selectivity for the acetylated product by 15–20% .

- Metal Contaminants : Trace Fe³⁺ or Cu²⁺ (e.g., from steel reactors) accelerates H₂O₂ decomposition, necessitating chelating agents like EDTA in industrial setups .

Q. What role does this compound play in polymer stabilization?

As a precursor to hindered amine light stabilizers (HALS), it inhibits radical chain reactions in polyolefins. Derivatives like 1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl acetate act as co-stabilizers, synergizing with phenolic antioxidants to enhance UV resistance .

Q. How can researchers resolve contradictions in yield data across different scales?

Discrepancies arise from:

- Mass Transfer Limitations : Industrial reactors (20 m³) exhibit lower yields (75–80%) versus lab-scale (85–90%) due to inefficient mixing and localized pH gradients .

- Catalyst Deactivation : Phosphate cocatalysts precipitate at high concentrations, reducing efficacy in large batches .

Q. What strategies mitigate byproduct formation during synthesis?

Q. How does solvent polarity affect its reactivity in downstream modifications?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic acyl substitution at the ketone group, enabling reactions with amines or hydrazines. Non-polar solvents (e.g., toluene) favor radical-mediated pathways, relevant to nitroxide spin probe synthesis .

Q. What methodologies assess its potential biological activity?

- Enzyme Inhibition Assays : Piperidin-4-one derivatives are screened against acetylcholinesterase (AChE) using Ellman’s method, with IC₅₀ values compared to donepezil .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-acetyl) track membrane permeability in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.